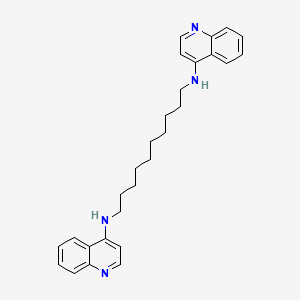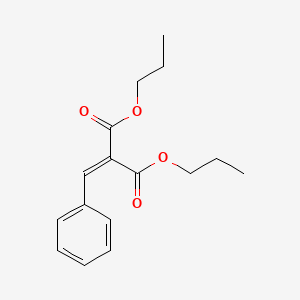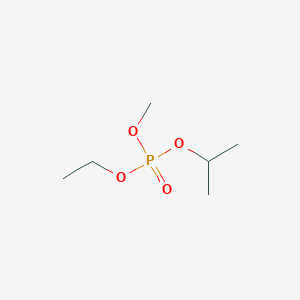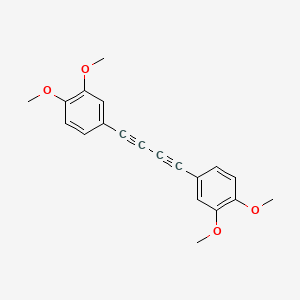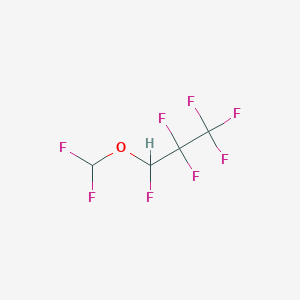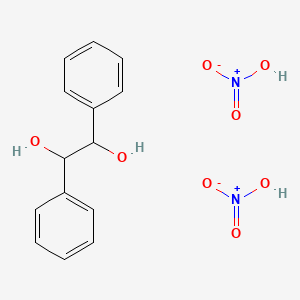
1,2-Diphenylethane-1,2-diol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylethane-1,2-diol;nitric acid is a compound that consists of 1,2-diphenylethane-1,2-diol and nitric acid
Preparation Methods
1,2-Diphenylethane-1,2-diol can be synthesized through the reduction of benzil using sodium borohydride . The reaction involves the conversion of benzil to 1,2-diphenylethane-1,2-diol under controlled conditions. Industrial production methods may involve the use of catalytic hydrogenation of benzoin in the presence of nickel .
Chemical Reactions Analysis
1,2-Diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil using oxidizing agents such as nitric acid.
Reduction: The compound can be reduced to form hydrobenzoin using sodium borohydride.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and halogens for substitution. Major products formed from these reactions include benzil, hydrobenzoin, and halogenated derivatives.
Scientific Research Applications
1,2-Diphenylethane-1,2-diol;nitric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biochemical pathways and exert specific effects on cellular processes.
Comparison with Similar Compounds
1,2-Diphenylethane-1,2-diol is similar to other compounds such as benzil, hydrobenzoin, and stilbene . it is unique due to its specific chemical structure and reactivity. Unlike benzil, which is a diketone, 1,2-diphenylethane-1,2-diol is a diol with hydroxyl groups. Hydrobenzoin is another similar compound, but it differs in its stereochemistry and reactivity. Stilbene is an unsaturated hydrocarbon, whereas 1,2-diphenylethane-1,2-diol is a saturated diol.
Similar Compounds
- Benzil
- Hydrobenzoin
- Stilbene
Properties
CAS No. |
58286-69-4 |
|---|---|
Molecular Formula |
C14H16N2O8 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
1,2-diphenylethane-1,2-diol;nitric acid |
InChI |
InChI=1S/C14H14O2.2HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2*2-1(3)4/h1-10,13-16H;2*(H,2,3,4) |
InChI Key |
IKARBJBVOAYVEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



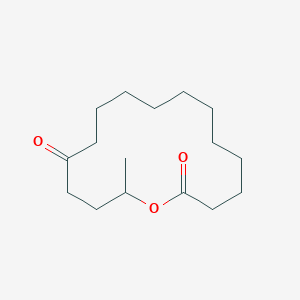

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
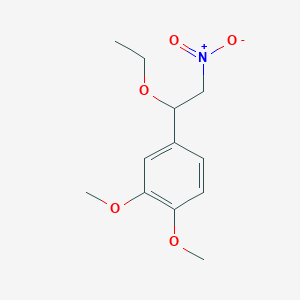
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
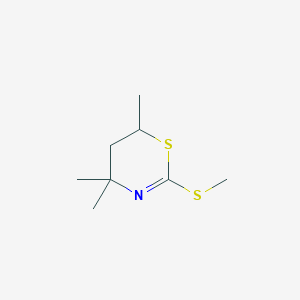
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
